molecular formula C7H8N2O B3049367 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 203792-35-2

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B3049367
CAS No.: 203792-35-2
M. Wt: 136.15 g/mol
InChI Key: HXQHWOAPQICOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the hydroxymethyl and carbonitrile functional groups in this compound makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde and hydrogen cyanide under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic addition by cyanide to yield the desired product.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 1-methyl-2-bromopyrrole and a hydroxymethyl cyanide derivative

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and cost-effectiveness. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often preferred due to their high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides. Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.

Major Products Formed

    Oxidation: Oxidation of the hydroxymethyl group can yield 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile or 5-carboxy-1-methyl-1H-pyrrole-2-carbonitrile.

    Reduction: Reduction of the carbonitrile group can produce 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-amine or 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-aldehyde.

    Substitution: Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound’s structural features make it a potential candidate for the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-2-furaldehyde:

    5-(chloromethyl)-1-methyl-1H-pyrrole-2-carbonitrile: This compound has a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    1-methyl-1H-pyrrole-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

Uniqueness

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile functional groups on the pyrrole ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHWOAPQICOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627740
Record name 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-35-2
Record name 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 3
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 4
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 5
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 6
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.